2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a cyclohexyl substituent at position 5 of the triazole ring and a 2-methoxy-5-methylphenyl group on the acetamide moiety. Its molecular framework is designed to optimize interactions with biological targets, leveraging the triazole core’s hydrogen-bonding capacity and the lipophilic cyclohexyl group for enhanced membrane permeability.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-12-8-9-15(25-2)14(10-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h8-10,13H,3-7,11,19H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLWFDDZDBROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of triazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H22N4OS
- Molecular Weight : 342.44 g/mol
- Key Functional Groups : Triazole ring, sulfanyl group, methoxy group.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide have shown effectiveness against various bacterial and fungal strains.
| Pathogen | Activity Observed |
|---|---|
| Candida albicans | Strong antifungal effect |
| Staphylococcus aureus | Moderate antibacterial activity |
| Escherichia coli | Weak activity observed |
Studies have demonstrated that the incorporation of the triazole ring enhances the compound's ability to inhibit fungal growth, particularly against drug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 8.7 |
| PC3 (Prostate Cancer) | 10.3 |
In these studies, the compound exhibited lower IC50 values compared to standard chemotherapeutics, suggesting a potent anticancer effect .
The mechanism by which 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : The triazole moiety may interfere with key enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Its antimicrobial properties may stem from disrupting the integrity of microbial cell membranes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Breast Cancer : In a study involving MCF7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
"The results indicate that 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide effectively inhibits MCF7 cell growth" .
-
Antifungal Efficacy : A comparative study on various triazole derivatives demonstrated that this compound had superior antifungal activity against Candida species.
"Among the tested derivatives, this compound exhibited the highest antifungal potency against resistant strains" .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of triazole compounds have shown promising results against various cancer cell lines. In particular, a compound with a related structure demonstrated percent growth inhibitions (PGIs) of over 85% against several cancer types including glioblastoma and ovarian cancer .
Antimicrobial Properties
Triazole derivatives have been widely studied for their antimicrobial activities. The thioether linkage in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Studies suggest that similar compounds can act against resistant strains of bacteria and fungi, making them candidates for further development in antimicrobial therapies .
Anti-inflammatory Effects
In silico studies have indicated that the compound may exhibit anti-inflammatory properties by acting as an inhibitor of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole ring and the sulfanyl group can significantly influence biological activity. For example:
- Cyclohexyl Substitution : Enhances lipophilicity and may improve cellular uptake.
- Methoxy Group : Contributes to electron donation, potentially increasing reactivity towards biological targets.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of triazole derivatives, a compound structurally related to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A series of related thioether compounds were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those found in this compound led to enhanced activity against resistant strains, highlighting the importance of structural features in developing effective antimicrobial agents .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among 1,2,4-triazole acetamides involve substitutions at positions 5 (triazole ring) and the acetamide aryl group. These modifications influence physicochemical properties (e.g., logP, solubility) and target affinity.
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Key Observations :
Pharmacological Activities
Anti-Exudative Activity :
- Analogues with furan-2-yl () or 4-chlorophenyl () R5 groups showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The cyclohexyl group’s contribution remains untested but may prolong activity due to increased half-life.
Anti-Cancer Potential:
- Compounds like 2-(4-amino-5-methyl-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides exhibited cytotoxicity via thiazole-triazole synergy . The target compound’s cyclohexyl group could modulate apoptosis pathways differently.
Plant Growth Regulation :
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
